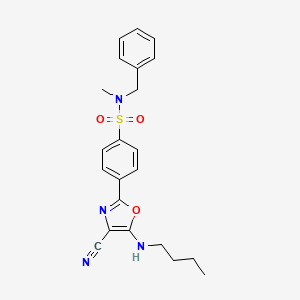
N-benzyl-4-(5-(butylamino)-4-cyanooxazol-2-yl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-Benzyl-4-piperidinecarboxaldehyde and N-substituted-4-piperidone have been synthesized through various methods . These methods often involve reactions such as esterification, alkylation, hydrolysis, acylation, dehydration, and reduction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction and powder X-ray diffraction . These techniques can help determine the crystal structure and confirm the crystalline nature of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of catalysts and specific reaction conditions . For example, the synthesis of N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the appearance, odor, pH, melting point, and other properties of Benzyl bromide were determined and documented in a safety data sheet .科学的研究の応用
Medicinal Chemistry Applications
Antidiabetic and Herbicidal Properties : Compounds like N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, with antidiabetic properties, and C12H18N4O6S, a sulfonamide with herbicidal properties marketed as oryzalin, showcase the diversity in application potential ranging from pharmaceuticals to agriculture (Nirmala & Gowda, 1981); (Kang et al., 2015).
COX-2 Inhibition for Pain and Inflammation : Derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Organic Synthesis
Cyanation Reactions : The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the compound's role in synthesizing benzonitriles, which are valuable intermediates in pharmaceutical manufacturing (Anbarasan et al., 2011).
Advanced Intermediates for Heterocycles : N-Benzyl-2-nitrobenzenesulfonamides have been utilized for the intramolecular arylation to yield benzhydrylamines, serving as advanced intermediates for synthesizing nitrogenous heterocycles, showcasing the utility in complex organic synthesis (Kisseljova et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-4-14-24-22-20(15-23)25-21(29-22)18-10-12-19(13-11-18)30(27,28)26(2)16-17-8-6-5-7-9-17/h5-13,24H,3-4,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYIQMJGSAGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

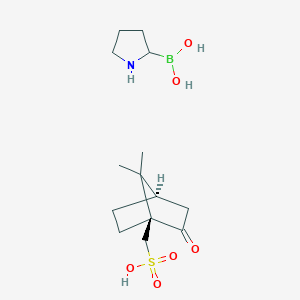
![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)
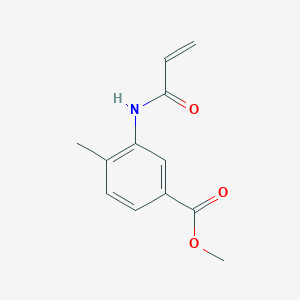
![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)
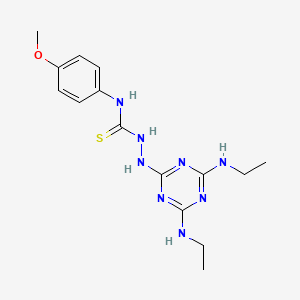
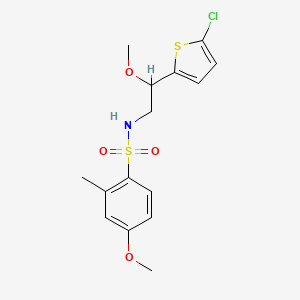
![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)
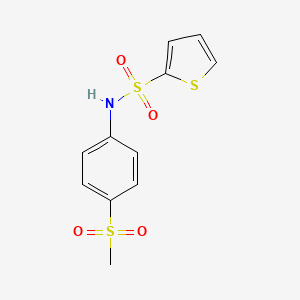
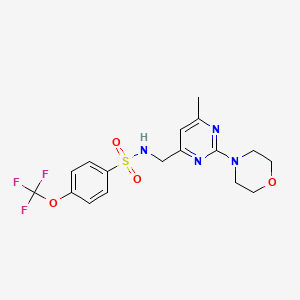
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)